molecular formula C10H12BF3O3 B1422100 (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid CAS No. 1186482-51-8

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1422100
M. Wt: 248.01 g/mol
InChI Key: VLCNWPKMMHEGHU-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydroxyl groups. They are commonly used as building blocks and synthetic intermediates . Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and two hydroxyl groups . The introduction of a substituent group can influence the acidity and the twist of the boronic group .


Chemical Reactions Analysis

Boronic acids can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . They can also be used to synthesize pyrrolopyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary depending on the specific compound. Generally, boronic acids are considered non-toxic .

Scientific Research Applications

  • Catalytic Applications :

    • The structurally similar 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is utilized for α-dipeptide synthesis, highlighting its role in peptide bond formation (Wang, Lu, & Ishihara, 2018).
  • Protective Groups in Organic Synthesis :

    • A related compound, 2,6-Bis(trifluoromethyl)phenyl boronic acid, serves as a recoverable and reusable protective agent for diols, demonstrating its utility in organic transformations. It is particularly relevant in the synthesis of complex organic molecules, such as highly conjugated enetriyne natural products with anti-angiogenic activities (Shimada et al., 2018).
  • Polymer Functionalization and Sensing Applications :

    • Phenyl boronic acids, including variations similar to (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, are key in modifying the surfaces of materials like carbon nanotubes. These modifications enable applications in sensing, particularly for saccharide recognition, as demonstrated in the optical modulation of carbon nanotubes (Mu et al., 2012).
  • Responsive Polymer Development :

    • Boronic acid-functionalized polymers, such as those derived from (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, exhibit responsiveness to pH and sugar concentrations. This property is harnessed in responsive membranes, drug delivery applications, and sensor materials (Vancoillie et al., 2016).
  • Electrolyte Additives in Energy Storage :

    • Studies on substituted phenylboronic acids, including trifluoromethyl variations, have shown their potential as redox shuttles and film-forming additives in electrolytes for energy storage applications. This is due to their favorable LUMO energy levels, making them suitable for use in batteries (Ramaite & Ree, 2017).
  • Material Functionalization :

    • The trifluoromethylphenyl boronic acid derivative has been used for the radical-based functionalization of materials like multi-layer graphitic material. This approach provides a safer and more efficient method for covalently grafting organic groups onto graphitic surfaces, which has implications in material science and engineering (McLaren et al., 2020).
  • Biomedical Applications :

    • Boronic acid-containing polymers, similar in structure to (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, have been explored for various biomedical applications including HIV, obesity, diabetes, and cancer treatments. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCNWPKMMHEGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681606
Record name [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid

CAS RN

1186482-51-8
Record name [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Leivers, JF Miller, SA Chan, R Lauchli… - Journal of Medicinal …, 2014 - ACS Publications
By reducing the basicity of the core heterocycle in a series of HCV NS5B inhibitors, the hERG liability was reduced. The SAR was then systematically explored in order to increase …
Number of citations: 18 pubs.acs.org

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